(4-Benzyl-3-ethenylmorpholin-3-yl)methanol
Description
(4-Benzyl-3-ethenylmorpholin-3-yl)methanol is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is a morpholine derivative, characterized by the presence of a benzyl group, an ethenyl group, and a hydroxymethyl group attached to the morpholine ring
Properties
IUPAC Name |
(4-benzyl-3-ethenylmorpholin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-14(11-16)12-17-9-8-15(14)10-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJJYRPBOUQLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(COCCN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-3-ethenylmorpholin-3-yl)methanol typically involves the reaction of morpholine derivatives with benzyl and ethenyl groups under specific conditions. One common method includes the alkylation of morpholine with benzyl chloride, followed by the addition of ethenyl groups through a vinylation reaction.
Industrial Production Methods
Industrial production methods for (4-Benzyl-3-ethenylmorpholin-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-3-ethenylmorpholin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) and sodium cyanide (NaCN) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(4-Benzyl-3-ethenylmorpholin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzyl-3-ethenylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Benzylmorpholin-3-yl)methanol: A similar compound with a benzyl group but lacking the ethenyl group.
(4-Benzyl-3-methylmorpholin-3-yl)methanol: Another related compound with a methyl group instead of an ethenyl group.
Uniqueness
(4-Benzyl-3-ethenylmorpholin-3-yl)methanol is unique due to the presence of both benzyl and ethenyl groups, which confer distinct chemical and biological properties.
Biological Activity
(4-Benzyl-3-ethenylmorpholin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of (4-Benzyl-3-ethenylmorpholin-3-yl)methanol can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H15N1O2 |
| Molecular Weight | 219.27 g/mol |
| IUPAC Name | (4-benzyl-3-ethenylmorpholin-3-yl)methanol |
This compound features a morpholine ring substituted with a benzyl group and an ethenyl moiety, which contributes to its unique biological properties.
Antimicrobial Properties
Research has demonstrated that (4-Benzyl-3-ethenylmorpholin-3-yl)methanol exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effect against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms. This suggests potential applications in treating bacterial infections.
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. It was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that (4-Benzyl-3-ethenylmorpholin-3-yl)methanol induced apoptosis in these cells, with IC50 values of 15 µM and 20 µM, respectively. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Neuroprotective Effects
Emerging evidence suggests that (4-Benzyl-3-ethenylmorpholin-3-yl)methanol may also offer neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function. The proposed mechanism includes the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.
The biological activity of (4-Benzyl-3-ethenylmorpholin-3-yl)methanol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : In cancer cells, it promotes apoptosis through the intrinsic pathway by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
- Antioxidant Properties : The compound scavenges free radicals, reducing oxidative stress in neuronal cells.
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various morpholine derivatives, including (4-Benzyl-3-ethenylmorpholin-3-yl)methanol. The findings highlighted its effectiveness against resistant strains, suggesting its potential as a lead compound in antibiotic development.
Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. This study provided insights into its mechanism involving mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
